1-{Thieno[2,3-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-{Thieno[2,3-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is a compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 1-{Thieno[2,3-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in a suitable solvent like xylene or toluene, often in the presence of a desiccant such as calcium chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
1-{Thieno[2,3-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium carbonate, ethanol, and ethylene glycol . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of thienopyrimidine and related compounds .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse biological activities . For example, it has been investigated for its cytotoxic effects against various cancer cell lines . In the industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-{Thieno[2,3-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is an attractive drug target for developing new anti-tuberculosis therapies . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
1-{Thieno[2,3-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine can be compared with other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidin-4-yl piperazine . While these compounds share a similar core structure, the presence of different substituents, such as the trifluoroethyl group in this compound, can significantly affect their biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H13F3N4S |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H13F3N4S/c13-12(14,15)7-18-2-4-19(5-3-18)10-9-1-6-20-11(9)17-8-16-10/h1,6,8H,2-5,7H2 |
InChI Key |
DTFRKYCTBGGLKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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